N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide
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Overview
Description
Scientific Research Applications
Anticancer and Antiproliferative Applications
A study on the modification of a similar compound highlighted its remarkable anticancer effects due to its ability to inhibit PI3Ks and mTOR, essential signaling pathways in cancer progression. The modification aimed to reduce toxicity while retaining antiproliferative activity, suggesting potential for cancer treatment with lower side effects (Xiao-meng Wang et al., 2015).
Herbicidal Activity
Research into triazolinone derivatives, which share a common pharmacophore with triazolo[4,3-b]pyridazine compounds, demonstrated potent herbicidal activities. These studies suggest that certain structural elements within these compounds can effectively control broadleaf weeds in agricultural settings, presenting an avenue for developing new herbicides (Yan-ping Luo et al., 2008).
Antiasthmatic Potential
Compounds within the triazolo and pyridazine families have been investigated for their potential as antiasthmatic agents, demonstrating activity as mediator release inhibitors. This suggests their potential application in developing treatments for asthma and possibly other allergic conditions (J. Medwid et al., 1990).
Antimicrobial and Antifungal Activities
Several synthesized compounds from the triazolo[1,5-a]pyrimidine and related families have shown significant in vitro antibacterial and antifungal activities. These findings indicate the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Yaser A. Mostafa et al., 2008).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are known to have extensive therapeutic uses . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, which could affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
Based on the pharmacological activities of similar compounds, it could potentially have effects such as inhibiting cell growth (anticancer), killing or inhibiting the growth of microorganisms (antimicrobial), reducing pain (analgesic), reducing inflammation (anti-inflammatory), neutralizing reactive oxygen species (antioxidant), and inhibiting viral replication (antiviral) .
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c22-16-6-4-5-15(13-16)21-25-24-18-9-10-20(26-27(18)21)29-12-11-23-19(28)14-30-17-7-2-1-3-8-17/h1-10,13H,11-12,14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWABTUMAHMEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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